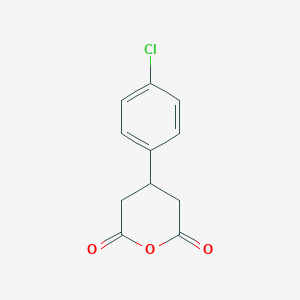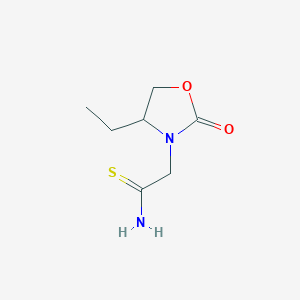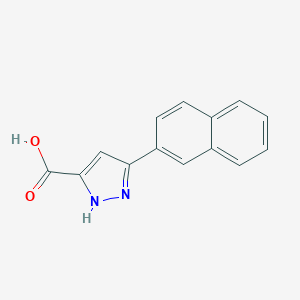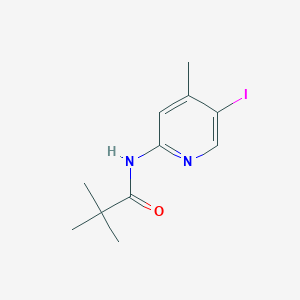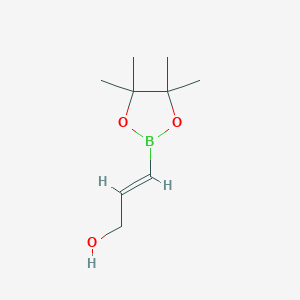
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, involves reactions that yield compounds with specific molecular structures. One common method involves the reaction of ethyl acetoacetate derivatives with phenylhydrazine hydrochlorides under certain conditions to produce pyrazole derivatives with high regioselectivity and in significant yields (D. Achutha et al., 2017). Another efficient synthesis method includes ultrasound irradiation to achieve high regioselectivity and shorter reaction times (P. Machado et al., 2011).
Molecular Structure Analysis
Pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, often exhibit unique molecular structures characterized by specific crystallization patterns and intermolecular interactions. For instance, some derivatives crystallize in the triclinic crystal system, stabilized by intramolecular hydrogen bonds and π-π interactions, which contribute to their structural stability (D. Achutha et al., 2017).
Chemical Reactions and Properties
The chemical reactions leading to the synthesis of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involve specific regioselective cyclocondensation processes. These processes are often facilitated by catalysts or specific reaction conditions, such as ultrasound irradiation, to improve yields and selectivity. The chemical properties of these compounds are influenced by their molecular structure, which dictates their reactivity and potential applications (P. Machado et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate, can be inferred from their molecular structure. These compounds often exhibit solid-state properties that are indicative of their stability, solubility, and potential for various applications. Their crystallization patterns and structural features play a significant role in determining these physical properties.
Chemical Properties Analysis
The chemical properties of Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate are characterized by its reactivity and interaction with other chemical species. These properties are largely determined by the functional groups present in the molecule and their arrangement within the molecular structure. The presence of the pyrazole ring, chlorophenyl group, and carboxylate ester moiety contribute to the compound's unique chemical behavior.
Aplicaciones Científicas De Investigación
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .
-
®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine Derivatives
- Scientific Field : Medicinal Chemistry .
- Application : These derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a lab and then tested for their biological activities .
- Results or Outcomes : Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1-(4-chlorophenyl)-5-propylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-5-14-13(15(19)20-4-2)10-17-18(14)12-8-6-11(16)7-9-12/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOHDCVJDCEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380574 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
CAS RN |
175137-16-3 | |
| Record name | Ethyl 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
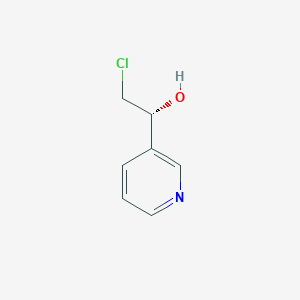

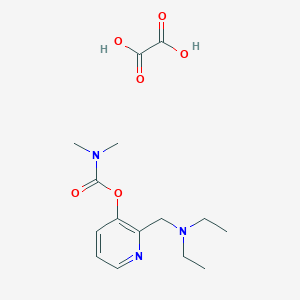
![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)
